

Application Notes and Protocols: α -Spinasterol as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: *alpha-Spinasterol*

Cat. No.: B1681983

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Introduction

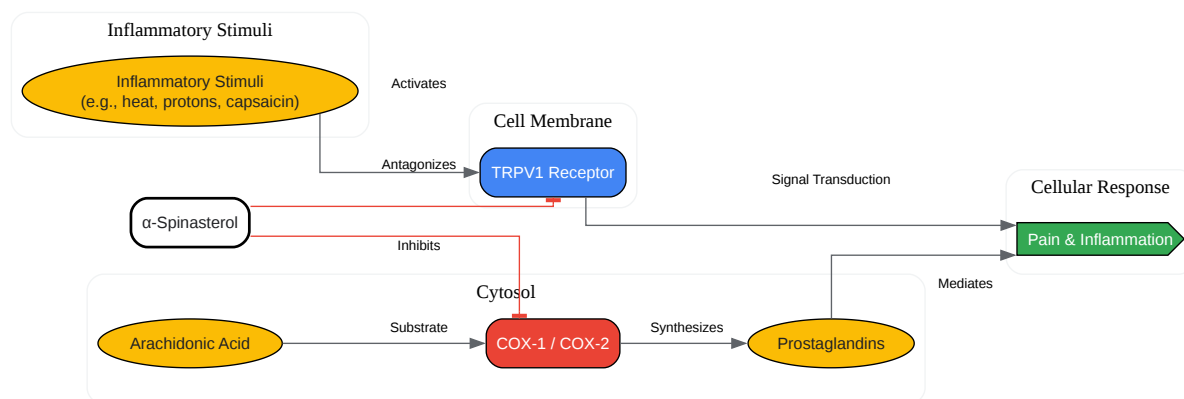
α -Spinasterol, a naturally occurring phytosterol found in various plant sources, is increasingly recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-diabetic effects.[1][2] Its biological activity is attributed, in part, to its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist and a cyclooxygenase (COX) inhibitor.[1][2] Accurate quantification of α -Spinasterol in research samples, natural product extracts, and pharmaceutical formulations is crucial for quality control, potency assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the use of α -Spinasterol as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

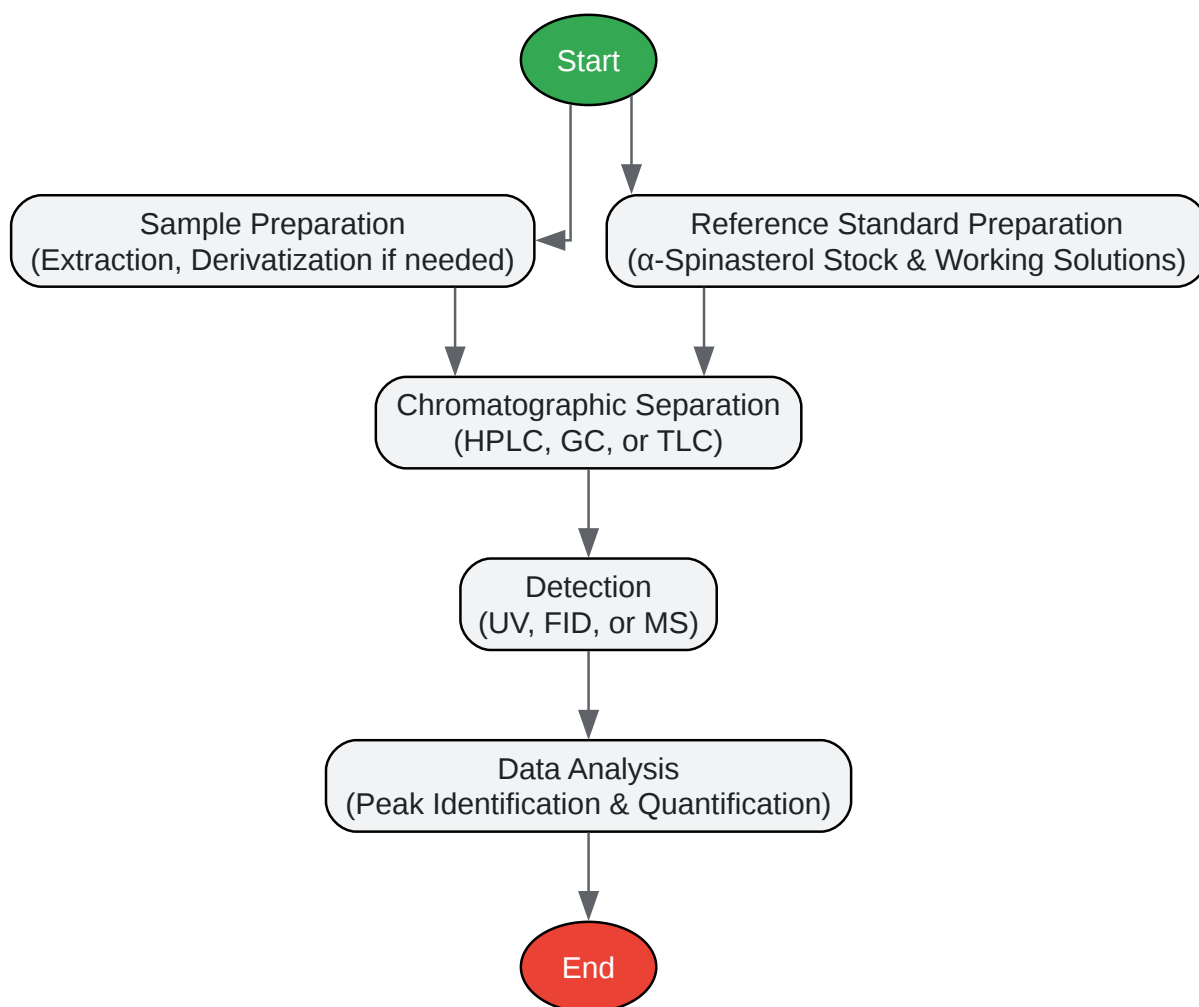
Chemical Properties of α -Spinasterol

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 481-18-5 | [3][4] |
| Molecular Formula | C ₂₉ H ₄₈ O | [3][5] |
| Molecular Weight | 412.7 g/mol | [3][5] |
| Melting Point | 168-169 °C | [4] |
| Solubility | Soluble in DMF (1 mg/ml) and Ethanol (0.25 mg/mL). | [3] |
| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years). Stock solutions should be stored at -20°C and are generally stable for up to one month. | [3][6] |

Signaling Pathway of α -Spinasterol

α -Spinasterol exerts its anti-inflammatory and analgesic effects by modulating key signaling pathways. It acts as an antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception. Additionally, it inhibits the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.





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